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Executive Summary
Orismilast is an emerging oral therapeutic agent for moderate-to-severe psoriasis,

demonstrating a promising efficacy and safety profile in recent clinical trials. As a next-

generation phosphodiesterase 4 (PDE4) inhibitor, its mechanism of action is centered on the

targeted modulation of the inflammatory cascade that drives psoriasis pathogenesis. This

technical guide provides a comprehensive overview of Orismilast's core mechanism,

supported by quantitative data from clinical and preclinical studies, detailed experimental

protocols, and visualizations of key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective PDE4
Inhibition
Orismilast is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with enhanced

selectivity for the PDE4B and PDE4D subtypes.[1][2] These subtypes are predominantly

expressed in immune cells and are critically involved in the inflammatory signaling cascades

associated with chronic inflammatory diseases like psoriasis.[3][4]

The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate

(cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates the

transcription of various pro-inflammatory and anti-inflammatory cytokines.[3] This targeted
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action allows Orismilast to exert a broad range of anti-inflammatory effects early in the

inflammation cascade.[5][6]

Signaling Pathway of Orismilast
The following diagram illustrates the signaling pathway affected by Orismilast.
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Caption: Orismilast inhibits PDE4, leading to increased cAMP, which modulates cytokine

production to reduce inflammation.

Impact on Inflammatory Pathways and Cytokine
Production
Orismilast has demonstrated potent inhibition of Th1, Th2, and Th17 pathways, which are

central to the pathophysiology of psoriasis.[5] Preclinical and clinical studies have confirmed its

ability to reduce the secretion of a broad range of pro-inflammatory cytokines.[2]

Cytokine Modulation Data
A biomarker study using tape-stripping and Olink technology on skin samples from the IASOS

Phase 2b trial provided quantitative data on cytokine reduction. At week 16, Orismilast
treatment led to a significant reduction in key disease-driving cytokines in psoriatic lesions.[7]

[8][9]
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Cytokine Dose
Mean Percent Reduction
from Baseline

IL-17A 20 mg BID 52%[8][9]

30 mg BID 51%[7][9]

TNF-α 20 mg BID 66%[8][9]

30 mg BID 60%[7][9]

CCL20 20 mg BID 41%[7][9]

30 mg BID 54%[7][9]

IL-23 Not specified Significant Reduction[7]

IL-12B Not specified Significant Reduction[7]

IFN-γ Not specified Significant Reduction[7]

CXCL9 Not specified Significant Reduction[7]

CXCL10 Not specified Significant Reduction[7]

IL-17C Not specified Significant Reduction[7]

Notably, a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) was associated

with a 98% reduction in IL-17A protein levels in lesional skin.[8][9]

Clinical Efficacy in Psoriasis
Multiple clinical trials have evaluated the efficacy of Orismilast in patients with moderate-to-

severe psoriasis. The data consistently show significant improvements in disease severity

compared to placebo.

Phase 2b IASOS Study (NCT05190419)
This multicenter, randomized, double-blind, placebo-controlled, 16-week, dose-ranging study

evaluated a modified-release (MR) formulation of Orismilast.[10]

Primary Endpoint: Mean Percentage Change in PASI from Baseline to Week 16[10][11]
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Treatment Group Mean % PASI Reduction

Orismilast 20 mg BID -52.6% to -53%

Orismilast 30 mg BID -61%

Orismilast 40 mg BID -63.7% to -64%

Placebo -17.3%

Secondary Endpoints at Week 16[10][11][12]

Endpoint
Orismilast 20
mg BID

Orismilast 30
mg BID

Orismilast 40
mg BID

Placebo

PASI 75 39.5% 49.0% 45% 16.5%

PASI 90 22.0% - 24.1% 22.0% 28.3% 8.3%

IGA 0/1 26% 25% 21% 7%

Phase 2a Study
A 16-week, prospective, randomized, double-blind, placebo-controlled trial assessed an

immediate-release (IR) formulation of Orismilast at a dose of 30 mg. This study also

demonstrated a significant improvement in the mean PASI score at week 16 compared to

placebo.[1][13]

Experimental Protocols
IASOS Phase 2b Clinical Trial Protocol
The workflow for the IASOS Phase 2b study is outlined below.

Patient Screening
(Moderate-to-Severe Psoriasis
PASI ≥12, BSA ≥10%, IGA ≥3)

Randomization (1:1:1:1) Orismilast 20mg BID (n=48) Orismilast 30mg BID (n=50) Orismilast 40mg BID (n=53) Placebo BID (n=51) 16-Week Double-Blind
Treatment Period

Primary Endpoint Assessment:
% Change in PASI at Week 16

Secondary Endpoints:
PASI 75/90, IGA 0/1
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Caption: Workflow of the IASOS Phase 2b clinical trial.

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group,

dose-ranging study.[6][10]

Patient Population: Adults with moderate-to-severe plaque psoriasis, defined by a Psoriasis

Area and Severity Index (PASI) score of ≥12, body surface area (BSA) involvement of ≥10%,

and an Investigator's Global Assessment (IGA) score of ≥3.[11]

Intervention: Patients were randomized to receive Orismilast modified-release tablets at

doses of 20 mg, 30 mg, or 40 mg twice daily, or a placebo, for 16 weeks.[10]

Primary Endpoint: Percentage change in PASI from baseline to week 16.[10][11]

Biomarker Sub-study: A subset of patients participated in a biomarker analysis involving

minimally invasive tape-stripping of lesional and non-lesional skin at baseline and week 16.

Protein levels of 71 different skin proteins were analyzed using Olink® technology.[7][8][9]

Preclinical Murine Model of Ear Inflammation
Model: Chronic oxazolone-induced ear skin inflammation in mice.[14]

Intervention: Oral administration of Orismilast at doses of 10 mg/kg and 30 mg/kg.[3][14]

Assessments: Ear thickness was measured as a marker of inflammation. Inflammatory

cytokines in the ear tissue were also analyzed.[3][14]

Results: Orismilast significantly reduced ear thickness and inflammation markers (p <

0.0001).[3][14]

Safety and Tolerability
The safety findings for Orismilast are consistent with what is expected from PDE4 inhibition.

[10] The most common adverse events are gastrointestinal-related.[1] A modified-release (MR)

formulation was developed to minimize these effects, and a Phase 1 trial showed that the MR
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formulation resulted in fewer GI-related adverse events compared to the immediate-release

(IR) formulation (16.7% vs. 33.3%).[1][15]

Conclusion
Orismilast's mechanism of action, centered on the selective inhibition of PDE4B and PDE4D,

provides a targeted approach to modulating the key inflammatory pathways in psoriasis. By

increasing intracellular cAMP, Orismilast leads to a broad reduction in pro-inflammatory

cytokines, including those in the Th1, Th2, and Th17 pathways. Clinical data from Phase 2a

and 2b trials have demonstrated statistically significant and clinically meaningful improvements

in disease severity, with a manageable safety profile. The development of a modified-release

formulation has further improved its tolerability. Orismilast holds the potential to be a valuable

oral treatment option for patients with moderate-to-severe psoriasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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